1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-2-yl]ethan-1-one
Description
This compound features a pyrrole ring substituted with a pinacol boronate ester at the 5-position and an acetyl (ethanone) group at the 2-position. It serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex aryl and heteroaryl derivatives.
Properties
CAS No. |
2223040-19-3 |
|---|---|
Molecular Formula |
C12H18BNO3 |
Molecular Weight |
235.09 g/mol |
IUPAC Name |
1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-2-yl]ethanone |
InChI |
InChI=1S/C12H18BNO3/c1-8(15)9-6-7-10(14-9)13-16-11(2,3)12(4,5)17-13/h6-7,14H,1-5H3 |
InChI Key |
WDGOLHANVAEMRD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(N2)C(=O)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Substrate Preparation
Iridium-catalyzed C–H borylation has emerged as a cornerstone for introducing boron functionalities into heteroaromatic systems. For 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-2-yl]ethan-1-one, this method involves direct functionalization of 1-acetylpyrrole at the 5-position. The acetyl group at position 2 serves as a directing group, leveraging the inherent electronic bias of the pyrrole ring to favor borylation at the meta position.
The catalytic system typically comprises [Ir(μ-OMe)(COD)]₂ (COD = cyclooctadiene) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) as the ligand, with pinacolborane (HBPin) as the boron source. The reaction proceeds under mild conditions (room temperature, hexane solvent), minimizing side reactions and preserving the integrity of the acetyl group.
General Procedure
-
Catalyst Preparation : In an inert atmosphere, [Ir(μ-OMe)(COD)]₂ (3 mol%) and dtbpy (3 mol%) are combined in hexane.
-
Boron Source Addition : HBPin (1.5–2.0 equivalents) is introduced to the catalyst mixture.
-
Substrate Introduction : 1-Acetylpyrrole (1 equivalent) is added, and the reaction is stirred at room temperature for 12–24 hours.
-
Workup : Volatile components are removed under reduced pressure, and the crude product is purified via silica gel chromatography.
Mechanistic Insights
The iridium catalyst facilitates oxidative addition of HBPin, generating an Ir(III) intermediate. Subsequent C–H activation at the pyrrole’s 5-position occurs via a concerted metalation-deprotonation (CMD) pathway, guided by the acetyl group’s electron-withdrawing effect. Reductive elimination yields the borylated product and regenerates the Ir(I) catalyst.
Optimization and Yields
-
Solvent : Nonpolar solvents (e.g., hexane) enhance regioselectivity by minimizing ligand dissociation.
-
Temperature : Room temperature avoids decomposition of sensitive intermediates.
-
Yield : Typical isolated yields range from 65% to 85%, contingent on substrate purity and catalyst loading.
Palladium-Catalyzed Miyaura Borylation
Halogenated Precursor Strategy
An alternative route employs palladium-catalyzed cross-coupling between a halogenated pyrrole precursor and bis(pinacolato)diboron (B₂Pin₂). This method is advantageous when direct C–H borylation is hindered by steric or electronic factors.
Substrate Synthesis
5-Bromo-1-acetylpyrrole serves as the starting material, synthesized via electrophilic bromination of 1-acetylpyrrole using N-bromosuccinimide (NBS) in dichloromethane.
Cross-Coupling Protocol
-
Catalyst System : PdCl₂(dppf) (5 mol%) and KOAc (2 equivalents) in dioxane.
-
Reaction Conditions : B₂Pin₂ (1.2 equivalents) is added, and the mixture is heated to 80°C for 6–12 hours.
-
Workup : Aqueous extraction and chromatography afford the desired boronate ester.
Challenges and Solutions
-
Regioselectivity : Competing homocoupling of B₂Pin₂ necessitates precise stoichiometry.
-
Functional Group Tolerance : The acetyl group remains intact under these conditions, though prolonged heating may necessitate lower temperatures.
Functional Group Interconversion Approaches
Boronate Esterification of Boronic Acids
A less common route involves synthesizing 1-acetylpyrrole-5-boronic acid followed by esterification with pinacol. This two-step sequence offers flexibility but suffers from lower overall yields due to intermediate instability.
Boronic Acid Synthesis
5-Lithio-1-acetylpyrrole, generated via directed ortho-metalation, reacts with trimethyl borate to yield the boronic acid.
Esterification
The boronic acid is treated with pinacol in toluene under Dean-Stark conditions, achieving quantitative conversion to the dioxaborolane.
Comparative Analysis of Methods
| Method | Catalyst | Yield | Regioselectivity | Functional Group Tolerance |
|---|---|---|---|---|
| Ir-Catalyzed Borylation | [Ir(μ-OMe)(COD)]₂ | 65–85% | High | Excellent (acyl, halides) |
| Pd-Catalyzed Miyaura | PdCl₂(dppf) | 50–70% | Moderate | Good (acyl, ethers) |
| Boronate Esterification | None | 40–60% | Low | Poor (acid-sensitive groups) |
The iridium-catalyzed method outperforms others in yield and selectivity, though palladium-based approaches remain viable for halogenated precursors. Boronate esterification is reserved for specialized applications requiring late-stage diversification .
Scientific Research Applications
Medicinal Chemistry
The compound's boron-containing structure makes it a candidate for applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Boron compounds have been shown to exhibit biological activity and can act as enzyme inhibitors or modulators.
- Anticancer Activity : Research indicates that boron-containing compounds can target cancer cells selectively. The presence of the pyrrole ring may enhance the compound's ability to interact with biological targets, potentially leading to novel anticancer agents.
- Neuroprotective Effects : Studies suggest that pyrrole derivatives possess neuroprotective properties. The incorporation of the dioxaborolane moiety could improve the compound's solubility and bioavailability in neurological applications.
Organic Synthesis
In organic synthesis, 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-2-yl]ethan-1-one can serve as a versatile building block for the synthesis of more complex molecules.
- Cross-Coupling Reactions : The compound can be utilized in Suzuki-Miyaura coupling reactions due to its boronic acid functionality. This reaction is essential for forming carbon-carbon bonds in the synthesis of biaryl compounds and pharmaceuticals.
- Functionalization of Aromatics : The presence of the dioxaborolane group allows for selective functionalization of aromatic systems. This can lead to the development of new materials with tailored properties.
Materials Science
The unique properties of this compound also make it suitable for applications in materials science.
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities. Its boron content may provide unique thermal and electrical characteristics.
- Nanomaterials : Research into nanostructured materials has identified boron compounds as potential candidates for improving the performance of nanomaterials used in electronics and photonics.
Mechanism of Action
The mechanism by which 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-2-yl]ethan-1-one exerts its effects involves its interaction with molecular targets through its boronic acid group. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, which is crucial in its biological and chemical activities.
Comparison with Similar Compounds
Comparative Data Table
*Note: Molecular formula in may contain discrepancies; recalculation based on structure suggests C₁₃H₁₈BNO₃.
Biological Activity
The compound 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-2-yl]ethan-1-one , also known as a boron-containing heterocyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and associated case studies.
Chemical Identifiers:
- CAS Number: 1227068-67-8
- Molecular Formula: C13H22BNO3
- Molecular Weight: 251.13 g/mol
- IUPAC Name: 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-yl]ethanone
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Kinase Inhibition : This compound exhibits inhibitory effects on certain kinases that are crucial in cell signaling pathways related to cancer progression. It has been noted for its potential to inhibit the mTOR kinase pathway, which is often dysregulated in tumors .
- Cytotoxicity : In vitro studies have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS) leading to apoptosis .
Biological Activity Data
The following table summarizes the biological activities and findings related to the compound:
Case Studies
Several case studies have highlighted the efficacy and safety profile of this compound:
- Case Study on Cancer Cell Lines : A study conducted on various cancer cell lines reported significant cytotoxic effects of this compound with IC50 values ranging from 10 µM to 20 µM. The study concluded that the compound's mechanism involves apoptosis mediated by oxidative stress .
- Combination Therapy : Another investigation explored the use of this compound in combination with established chemotherapeutics. The results indicated enhanced efficacy against resistant cancer types when used synergistically with other agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-2-yl]ethan-1-one?
- Methodology : The synthesis typically involves coupling a pyrrole precursor with a boronic ester under controlled conditions. For example, heating a mixture of 5-bromo-1H-pyrrole-2-carbaldehyde with bis(pinacolato)diboron (B₂Pin₂) at 90°C for 16 hours in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and potassium acetate in anhydrous dimethylformamide (DMF) . Purification involves filtration through Celite to remove catalysts, followed by column chromatography using ethyl acetate/hexane gradients .
- Key Considerations : Ensure inert atmosphere (N₂/Ar) to prevent oxidation of the boron moiety. Yield optimization requires precise stoichiometric ratios of starting materials and catalysts.
Q. Which analytical techniques are most effective for characterizing this compound?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the pyrrole and dioxaborolane substituents. The acetyl group (C=O) appears at ~200 ppm in ¹³C NMR .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]⁺ expected for C₁₃H₁₉BNO₃: 264.14 g/mol) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding interactions (e.g., O–H···O in crystal packing) .
Q. What are the common reactivity patterns of this compound in cross-coupling reactions?
- Reactions : The boronic ester group enables Suzuki-Miyaura cross-coupling with aryl/heteroaryl halides. For example, coupling with 4-bromoaniline in toluene/water (3:1) at 80°C using Pd(PPh₃)₄ and Na₂CO₃ yields biaryl products .
- Side Reactions : Hydrolysis of the dioxaborolane group may occur in protic solvents (e.g., MeOH/H₂O), requiring anhydrous conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yielding cross-coupling with sterically hindered substrates?
- Optimization Strategies :
- Catalyst Screening : Bulky ligands (e.g., SPhos or XPhos) improve coupling efficiency with hindered partners by reducing steric clash .
- Solvent Effects : Use toluene or THF instead of DMF to enhance solubility of hydrophobic substrates .
- Base Selection : Cs₂CO₃ outperforms K₂CO₃ in reactions requiring higher basicity .
- Case Study : Coupling with 2,6-dimethylbromobenzene achieved 85% yield using Pd(OAc)₂/XPhos in THF at 100°C .
Q. What mechanistic insights explain discrepancies in catalytic efficiency between palladium and copper systems?
- Palladium Catalysis : Proceeds via oxidative addition of the aryl halide to Pd⁰, followed by transmetallation with the boronic ester and reductive elimination. Pd systems are more efficient for electron-deficient substrates .
- Copper Catalysis : Involves single-electron transfer (SET) mechanisms, favored for electron-rich substrates but limited by slower transmetallation kinetics .
- Data Contradictions : Some studies report higher yields with CuI/1,10-phenanthroline for heteroaryl couplings, suggesting substrate-dependent selectivity .
Q. How does the compound’s stability under varying storage conditions impact its utility in multi-step syntheses?
- Stability Profile :
- Short-Term Storage : Stable at room temperature in amber vials under argon for ≤1 month .
- Long-Term Storage : Degradation (≤5%) observed after 6 months at –20°C; LC-MS monitoring recommended .
Applications in Drug Discovery & Materials Science
Q. What role does this compound play in synthesizing kinase inhibitors?
- Case Example : Used as a boronate precursor in synthesizing JAK2 inhibitors. The pyrrole-acetyl moiety mimics ATP-binding site interactions, while the boronic ester enables late-stage diversification via Suzuki coupling .
- Methodology : Couple with 4-chloroquinazoline to generate a lead compound with IC₅₀ = 12 nM against JAK2 .
Q. Can this compound serve as a precursor for luminescent materials?
- Research Findings : Functionalization with π-conjugated systems (e.g., anthracene) via cross-coupling yields blue-emitting materials with quantum yields up to 0.68 .
- Challenges : Boron oxidation under UV light reduces luminescence; encapsulation in PMMA matrices improves stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
